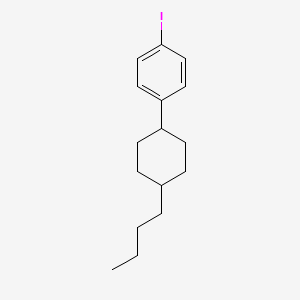

1-(trans-4-Butylcyclohexyl)-4-iodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

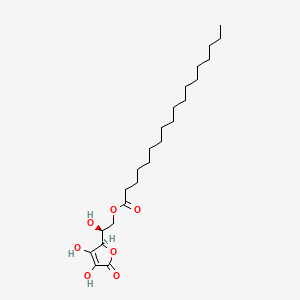

1-(Trans-4-Butylcyclohexyl)-4-iodobenzene, more commonly referred to as 1-TBCH, is an organoiodine compound that has been studied extensively in the scientific community. It is a novel compound, first synthesized in the early 2000s, and has since been studied for its various applications in the field of scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

- High-yielding Synthesis of Weinreb Amides : Iodoarenes like 1-(trans-4-Butylcyclohexyl)-4-iodobenzene have been used in palladium-catalyzed aminocarbonylation to synthesize Weinreb amides, an important class of compounds in organic synthesis. This method provides high yields and chemoselectivity, offering an efficient way to create amides for various applications (Takács, Petz, & Kollár, 2010).

Photochemistry and Solvolysis

- Photochemical Generation of Cyclic Vinyl Cations : The solvolyses of compounds like 1-(trans-4-Butylcyclohexyl)-4-iodobenzene have been studied to understand the generation of cyclic vinyl cations. Such research contributes to the broader understanding of photochemical reactions and their potential applications in organic chemistry (Slegt et al., 2006).

Halogenation and Dehalogenation Reactions

- Halogenation of Organic Substrates : Compounds like 1-(trans-4-Butylcyclohexyl)-4-iodobenzene are used in halogenation reactions. These reactions play a crucial role in organic synthesis, offering pathways to create a wide range of halogenated products (Leonard, Zhou, & Detty, 1996).

Hydrocarbon Oxidation

- Iron Porphyrin Catalyzed Hydrocarbon Oxidations : The oxidation of hydrocarbons, including compounds related to 1-(trans-4-Butylcyclohexyl)-4-iodobenzene, using iron porphyrins has been studied. These studies contribute to the understanding of the mechanisms and stereochemistry of hydrocarbon oxidations, which are important in various chemical processes (Nappa & Tolman, 1985).

Recovery and Recycling

- Recovery and Recycling of Derivatives : Research on the recovery of compounds like 1-(trans-4-Butylcyclohexyl)-4-iodobenzene from by-products in liquid crystal production has been conducted. This highlights the importance of efficient resource utilization and recycling in chemical manufacturing (Yang Dong-jie, 2009).

Propiedades

IUPAC Name |

1-(4-butylcyclohexyl)-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23I/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVCQFMWNNGAEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670044 |

Source

|

| Record name | 1-(4-Butylcyclohexyl)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(trans-4-Butylcyclohexyl)-4-iodobenzene | |

CAS RN |

114834-79-6 |

Source

|

| Record name | 1-(4-Butylcyclohexyl)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azireno[2,3-b]indole](/img/structure/B568278.png)

![3-Oxa-9-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B568287.png)